6-Bromo-4,8-dichloro-5-methoxyquinoline
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Overview
Description
6-Bromo-4,8-dichloro-5-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dichloro-5-methoxyquinoline typically involves the bromination, chlorination, and methoxylation of quinoline derivatives. One common method includes the following steps:
Bromination: Quinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Chlorination: The brominated quinoline is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 4 and 8 positions.
Methoxylation: Finally, the chlorinated quinoline is reacted with methanol in the presence of a base to introduce the methoxy group at the 5-position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,8-dichloro-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include quinoline derivatives with oxidized methoxy groups.
Reduction Reactions: Products include dihydroquinoline derivatives
Scientific Research Applications
6-Bromo-4,8-dichloro-5-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dichloro-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxyquinoline
- 4,8-Dichloroquinoline
- 5-Methoxyquinoline
Uniqueness
6-Bromo-4,8-dichloro-5-methoxyquinoline is unique due to the presence of multiple halogen atoms and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H6BrCl2NO |
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Molecular Weight |
306.97 g/mol |
IUPAC Name |
6-bromo-4,8-dichloro-5-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-10-5(11)4-7(13)9-8(10)6(12)2-3-14-9/h2-4H,1H3 |
InChI Key |
NRVIAVCXHKFGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=NC=CC(=C12)Cl)Cl)Br |
Origin of Product |
United States |
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